1-(Difluoromethyl)-4-fluoronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
GPEHOBNJOLXCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(F)F |
Origin of Product |
United States |
Mechanistic Investigations and Theoretical Studies of Fluorine Containing Reaction Pathways
Elucidation of Catalytic Cycle Mechanisms
The synthesis of difluoromethylated aromatic compounds can proceed through diverse mechanistic manifolds, including transition metal-catalyzed pathways that may or may not involve radical species, as well as pathways explicitly reliant on radical generation via single electron transfer.
Radical vs. Non-Radical Pathways in Transition Metal-Catalyzed Difluoromethylation
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and its application to difluoromethylation is no exception. The precise mechanism, however, is often complex and can diverge between radical and non-radical pathways depending on the metal, reagents, and reaction conditions. cas.cn
In some copper-mediated systems, for instance, experiments have been designed to probe the nature of the reaction intermediates. The use of radical traps, such as 1-(allyloxy)-2-iodobenzene, has shown no evidence of radical cyclization, which serves to rule out the intermediacy of free aryl radicals. researchgate.net Furthermore, the difluoromethylation of specific olefin geometries, which proceeds with complete retention of stereochemistry, indicates that vinyl radicals are not involved in those pathways. researchgate.net These findings support a non-radical mechanism, likely involving the formation of a neutral copper-difluoromethyl species, [Cu(CF2H)], which is proposed to be the active reagent. researchgate.net
Conversely, other transition-metal-catalyzed systems, particularly those involving photoredox catalysis, are explicitly designed to proceed through radical intermediates. cas.cn For example, a difluoromethyl radical can be generated from a suitable precursor and then participate in a catalytic cycle involving an iridium or ruthenium photocatalyst. cas.cn These reactions highlight the dual role transition metals can play: either as a central component in a non-radical organometallic cycle or as a promoter for the formation of difluoromethyl free radicals. cas.cn
| Catalytic System | Key Reagents | Mechanistic Probe / Evidence | Proposed Pathway | Reference |
|---|---|---|---|---|
| Copper-Mediated | Me3Si–CF2H, CuI, CsF | No cyclization with radical traps; retention of olefin geometry. | Non-Radical (involving [Cu(CF2H)]) | researchgate.net |
| Dual Palladium/Silver Catalysis | TMSCF2H, Aryl Halides | Cooperative transmetalation (Si-to-Ag, then Ag-to-Pd). | Non-Radical Organometallic Cycle | cas.cn |
| Photoredox/Transition Metal Catalysis | RfSO2Cl, fac-Ir(ppy)3 | Generation of fluoroalkyl radicals. | Radical Cascade | cas.cn |
Single Electron Transfer (SET) Mechanisms in Radical Fluoroalkylation
Single Electron Transfer (SET) is a fundamental process for initiating radical chemistry under mild conditions, often driven by visible light photoredox catalysis. nih.govrsc.org This mechanism is central to many modern fluoroalkylation strategies. The process typically begins with a photocatalyst, such as an iridium or ruthenium complex, absorbing visible light to reach an excited state. nih.gov This excited-state catalyst is a powerful single-electron oxidant or reductant. nih.gov
In an oxidative quenching cycle, the excited photocatalyst can accept an electron from a suitable donor, becoming reduced. In a reductive quenching cycle, the excited photocatalyst donates an electron to an acceptor, which is a common pathway for generating fluoroalkyl radicals. For example, a difluoromethylating reagent can be reduced by the excited photocatalyst to generate the key difluoromethyl radical (•CF2H). nih.gov
This newly formed •CF2H radical then adds to an aromatic substrate, like a naphthalene (B1677914) derivative, to form a radical intermediate. nih.govnih.gov The catalytic cycle is closed when this intermediate is oxidized back to the aromatic product, regenerating the ground-state photocatalyst. nih.gov This SET-driven pathway allows for the formation of C–CF2H bonds under exceptionally mild conditions, avoiding the harsh reagents often required in traditional methods. acs.org Theoretical calculations have been employed to understand the energetics of these SET processes, revealing, for example, that a hydroxyl radical can preferentially abstract an electron from a nitrogen atom conjugated to a benzene (B151609) ring, initiating a degradation pathway via a radical cation. rsc.org
Hydrometallation Pathways in Asymmetric Transformations
The creation of chiral molecules containing fluorinated stereocenters is a significant objective in medicinal chemistry. nih.gov Catalytic asymmetric hydroboration represents a powerful strategy for achieving this, providing versatile chiral fluoroalkylboronate products that can be further transformed. nih.gov
In the context of synthesizing chiral compounds, cobalt-catalyzed hydroboration of fluoroalkyl-substituted alkenes has been shown to proceed via a cobalt-hydride intermediate. This pathway is distinct from competing defluoroborylation reactions which involve a cobalt-boryl intermediate. nih.gov The asymmetric hydroboration pathway involves the addition of a cobalt-hydride species across the double bond of the fluoroalkyl-substituted alkene. This hydrometallation step is followed by reaction with a boron source like pinacolborane (HBpin) to yield the chiral alkylboronate product and regenerate the catalytically active cobalt species. nih.gov This method provides a versatile route to a variety of chiral organofluorine compounds with high enantioselectivity. nih.gov
Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols is an effective method for preparing chiral 1,2-fluorohydrins. rsc.org These transformations are crucial for installing stereocenters adjacent to fluorinated groups, a key structural motif in many pharmaceuticals.
Characterization of Key Intermediates
The direct observation and characterization of reactive intermediates are often challenging but provide invaluable insight into reaction mechanisms. In fluorine chemistry, difluoromethyl radicals and cationic species are two such critical, albeit transient, intermediates.
Difluoromethyl Radical (CF2H) Intermediates and their Behavior
The difluoromethyl radical (•CF2H) is a central intermediate in a vast number of reactions designed to install the CF2H group. rsc.orgresearchgate.net Its generation is typically achieved through SET reduction of precursors such as S-(difluoromethyl)sulfonium salts or (bromodifluoromethyl)phosphonium bromide under photoredox conditions. nih.govcas.cn
Once generated, the •CF2H radical exhibits distinct reactivity. It is considered a nucleophilic radical, a property that influences its addition to electron-deficient systems. researchgate.net DFT calculations have supported this, showing a lower activation energy for the addition of the •CF2H radical compared to other fluoroalkyl radicals in certain contexts. researchgate.net
Mechanistic experiments confirm the radical pathway. For example, in the visible-light-induced difluoromethylation/cyclization of unactivated alkenes, the process is initiated by the formation of the •CF2H radical. acs.org This radical adds to the alkene, generating a new carbon-centered radical, which then undergoes intramolecular cyclization. acs.org The resulting cyclic radical is then oxidized via a SET process to a carbocation, which, after deprotonation, yields the final product. acs.org This cascade process, triggered by the initial formation of the •CF2H radical, is a powerful tool for building complex, CF2H-containing heterocyclic structures. researchgate.net
| Precursor | Generation Method | Typical Catalyst/Conditions | Reference |
|---|---|---|---|
| S-(difluoromethyl)sulfonium salt | Single Electron Reduction | Visible Light, Photocatalyst (e.g., fac-Ir(ppy)3) | nih.gov |
| (Bromodifluoromethyl)phosphonium bromide | Single Electron Reduction | Visible Light, Photocatalyst | cas.cn |
| Difluoromethyltriphenylphosphonium bromide | Single Electron Reduction | Visible Light, Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | acs.org |
| Trifluoromethylarenes (via defluorination) | Single Electron Reduction | Photoredox Catalysis and Lewis Acid Activation | rhhz.net |
Allylic CF2 Cation Intermediates in Cyclization Reactions
While radical intermediates are common, cationic pathways are also crucial, particularly in rearrangement and cyclization reactions involving fluorinated alkenes. The formation of a gem-difluoroallylic cation intermediate has been proposed in the 1,3-oxygen rearrangement of γ,γ-difluoroallyl vinyl ethers. acs.org This transformation is believed to proceed via this cationic intermediate, which is then selectively attacked by an enolate at the more electrophilic difluorinated carbon. acs.org
Allylic substitution reactions provide another context where cationic intermediates are relevant. While not involving a direct CF2 cation, the mechanism of transition metal-catalyzed allylic substitution often involves the formation of a π-allyl complex. researchgate.netnih.govdntb.gov.ua The regioselectivity of the subsequent nucleophilic attack is governed by the electronics of this intermediate. In the context of fluorination, preliminary mechanistic experiments in some regioselective allylic fluorinations of alkenes suggest that both radical and ionic pathways can operate simultaneously, highlighting the complexity of these transformations. researchgate.net The interplay between these pathways can be influenced by the choice of fluorine source and reaction conditions. researchgate.net
Carbocation Intermediates in Nucleophilic Fluorination
While direct nucleophilic aromatic substitution on an unsubstituted naphthalene ring is challenging, fluorination reactions can proceed through pathways involving carbocation or carbocation-like intermediates, especially when using electrophilic fluorinating agents or under specific catalytic conditions. For instance, visible-light photoredox catalysis can facilitate the generation of destabilized benzylic carbocation intermediates from precursors like α-trifluoromethyl benzyl (B1604629) bromides. cas.cn This is achieved through consecutive single-electron transfer processes, which avoids the need for harsh conditions like strong Lewis acids that are traditionally used to generate such intermediates. cas.cn
These carbocations are highly reactive species that can then be trapped by a nucleophilic fluoride (B91410) source. The stability and reactivity of these intermediates are significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as a difluoromethyl group, can destabilize a neighboring carbocation, making its formation more difficult. Conversely, the high electronegativity of fluorine means that α-fluorocarbocation intermediates are considerably more reactive and short-lived than their non-fluorinated counterparts.
In the context of nucleophilic fluorination, the formation of a carbocation at a specific position on the naphthalene ring dictates where the fluoride ion will attack. This process is often in competition with other reaction pathways, and the ability to favor the formation and subsequent trapping of a desired carbocation intermediate is key to achieving regioselective fluorination.
Regioselectivity and Stereoselectivity in the Formation of Fluorinated Naphthalene Systems
The precise placement of fluorine and difluoromethyl groups on the naphthalene core, as in 1-(Difluoromethyl)-4-fluoronaphthalene, is a significant synthetic challenge governed by the principles of regioselectivity. The final substitution pattern is determined by a combination of electronic and steric factors of the naphthalene substrate, the nature of the fluorinating or difluoromethylating agent, and the reaction conditions.
In electrophilic aromatic substitution reactions, the incoming electrophile is directed by the existing substituents on the ring. The difluoromethyl group (CHF₂) is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack and directs incoming groups to the meta position relative to itself. However, in naphthalene systems, the inherent reactivity of the α-positions (1, 4, 5, 8) compared to the β-positions (2, 3, 6, 7) must also be considered.
Recent advancements have focused on C-H activation strategies to achieve regioselective functionalization of naphthalene derivatives. nih.gov These methods often employ directing groups that chelate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has shown tunable regioselectivity; without additives, C8-regioselectivity is observed, but the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net
The regioselectivity of difluoromethylation can also be controlled. For instance, C-H difluoromethylation of N-containing polycyclic aromatics using TMSCF₂H has been shown to be an effective method for regioselective synthesis. researchgate.net The orientation of the substrate within the active site of a catalyst or enzyme is a primary determinant of product regioselectivity and stereoselectivity. nih.gov
Influence of Catalyst Structure and Reaction Additives on Mechanism and Selectivity
The choice of catalyst and reaction additives is paramount in directing the mechanism and selectivity of fluorination and difluoromethylation reactions on naphthalene systems.
Catalyst Structure: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, play a significant role. The ligand environment around the metal center is crucial in controlling selectivity. In palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with arylacetonitriles, the steric bulk of the phosphine (B1218219) ligand dictates the position of acylation. acs.org A sterically bulky ligand like tert-butylphosphine (tBuPPh₂) favors the formation of the para-acylated product, while a less bulky ligand like dimethylphosphine (B1204785) (Me₂PPh) yields the ortho-acylated product. acs.org This demonstrates that ligand size can effectively block or open up specific reaction sites on the substrate.
Reaction Additives: Additives such as acids, bases, or salts can dramatically alter reaction pathways. In the synthesis of methylene-bridged naphthalene oligomers, p-Toluenesulfonic acid (p-TsOH) is used as a catalyst to promote regioselective formation. nih.gov In photoredox-catalyzed reactions, additives like zinc fluoride (ZnF₂) can be essential for achieving high yields in Friedel-Crafts-type alkylations that proceed through carbocation intermediates. cas.cn
The presence or absence of a base can switch the outcome of a reaction. For instance, difluoromethylation of activated X-H bonds (where X = N, O, S) can proceed smoothly using a difluorocarbene source generated from difluoromethylene phosphobetaine without any base or other additives. rsc.org
The table below summarizes the effect of different catalysts and additives on the regioselectivity of reactions involving naphthalene derivatives.
| Reaction Type | Substrate | Catalyst/Ligand | Additive | Observed Regioselectivity | Reference |
|---|---|---|---|---|---|
| Acylation | 1-(Chloromethyl)naphthalene | Palladium / tBuPPh2 | None | para-Acylation (Position 4) | acs.org |
| Acylation | 1-(Chloromethyl)naphthalene | Palladium / Me2PPh | None | ortho-Acylation (Position 2) | acs.org |
| C-H Halogenation | 1-Naphthaldehyde | Palladium | None | C8-Halogenation | researchgate.net |
| C-H Halogenation | 1-Naphthaldehyde | Palladium | Imine formation | C2-Halogenation | researchgate.net |
| Oligomerization | 2,6-Dialkoxynaphthalene | p-TsOH | None | Methylene bridging at C1/C5 | nih.gov |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of organic reactions, including the formation of fluorinated naphthalenes.
Density Functional Theory (DFT) allows for the calculation of the electronic structure and energies of molecules, providing deep insights into reaction mechanisms that can be difficult to obtain through experimental means alone. stackexchange.comssrn.com By mapping the potential energy surface of a reaction, DFT can be used to identify transition states and intermediates, such as carbocations, and to calculate their relative energies. kaust.edu.saresearchgate.net
For fluorination reactions, DFT calculations can help rationalize the observed regioselectivity. By comparing the activation energies for the formation of different constitutional isomers, researchers can predict which reaction pathway is kinetically favored. For example, in the C-H functionalization of 1-substituted naphthalenes, DFT calculations have been employed to explain the observed regioselectivities by analyzing the stability of the intermediates formed during the catalytic cycle. nih.govresearchgate.net
DFT studies can model the entire reaction pathway, from reactants to products, including the structures and energies of all intermediates and transition states. This information is crucial for understanding how factors like catalyst structure and electronic substituent effects influence the reaction outcome. For instance, calculations can reveal why a particular ligand on a metal catalyst sterically favors one reaction pathway over another. acs.org Furthermore, DFT can be used to study the properties of key intermediates; for example, calculations on naphthalene derivatives can determine their HOMO-LUMO energy gaps, which relates to their electronic reactivity. nih.govchemrevlett.com
Spectroscopic Characterization and Advanced Structural Elucidation Techniques in Fluorine Chemistry Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% abundant and has a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique.
High-Resolution ¹⁹F NMR Spectroscopy for Difluoromethyl Group Analysis
High-resolution ¹⁹F NMR spectroscopy would be the primary technique for analyzing the difluoromethyl (-CHF₂) group in 1-(Difluoromethyl)-4-fluoronaphthalene. The two fluorine atoms in the difluoromethyl group would be expected to be chemically equivalent and would couple to the adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the electronic environment of the fluorine nuclei. Furthermore, coupling to the fluorine atom at the 4-position of the naphthalene (B1677914) ring might be observed, providing additional structural information.
¹H and ¹³C NMR Spectroscopy for Comprehensive Structural Confirmation
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon atoms of the naphthalene ring would also show couplings to the fluorine atoms, with the magnitude of the coupling constants decreasing with the number of bonds separating the nuclei.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹⁹F (-CHF₂) | Data not available | d | JF-H = Data not available |
| ¹⁹F (Ar-F) | Data not available | m | |
| ¹H (-CHF₂) | Data not available | t | JH-F = Data not available |
| ¹H (Aromatic) | Data not available | m | |
| ¹³C (-CHF₂) | Data not available | t | ¹JC-F = Data not available |
| ¹³C (Aromatic) | Data not available | m |
This table is for illustrative purposes only. No experimental data has been found.
Advanced NMR Techniques for Stereochemical and Conformational Studies
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the through-space proximity of different nuclei, helping to determine the preferred conformation of the difluoromethyl group relative to the naphthalene ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C signals.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which would confirm its elemental formula (C₁₁H₇F₃).
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the difluoromethyl group or fluorine atoms.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 196.0499 | Molecular Ion |
| [M-CHF₂]⁺ | 145.0450 | Loss of difluoromethyl radical |
| [M-F]⁺ | 177.0530 | Loss of a fluorine radical |
This table contains predicted values based on the molecular formula. No experimental data has been found.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of both the difluoromethyl group and the aromatic C-F bond. The C-H stretching of the difluoromethyl group and the aromatic C-H bonds, as well as the C=C stretching of the naphthalene ring, would also be observable.
Table 3: Expected Infrared Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| -CHF₂ | C-H Stretch | ~2900 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aromatic C-F | Stretch | 1250-1100 |
| -CHF₂ | C-F Stretch | 1100-1000 |
This table provides general expected regions for the indicated functional groups. No experimental spectrum is available.
Advanced Academic Applications and Future Research Directions in Fluorinated Naphthalene Chemistry
Role of the Difluoromethyl Group as a Bioisostere in Advanced Chemical Design Principles
A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. beilstein-journals.org The C-H bond in the CF₂H group is polarized by the two highly electronegative fluorine atoms, enabling it to engage in hydrogen bonding interactions with suitable acceptors like oxygen or nitrogen atoms in biological targets. researchgate.netbeilstein-journals.org This capability allows the CF₂H group to function as a bioisosteric replacement for traditional hydrogen bond donors such as hydroxyl and thiol groups. h1.co
Research has quantitatively assessed this hydrogen bond donating ability. Using methods like Abraham's solute ¹H NMR analysis, the hydrogen bond acidity parameter (A) for various difluoromethyl-containing compounds has been determined. nih.gov Studies on a series of difluoromethyl anisoles and thioanisoles revealed that the CF₂H group acts as a hydrogen bond donor on a scale comparable to thiophenol and aniline, though it is a weaker donor than a hydroxyl group. h1.conih.gov The binding energy of a CF₂H···O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol, a significant contribution to molecular recognition events. beilstein-journals.org In the context of 1-(difluoromethyl)-4-fluoronaphthalene, this hydrogen bonding capacity can be crucial for establishing specific interactions within a biological target's binding site, potentially enhancing selectivity and potency.
Table 1: Comparative Hydrogen Bond Acidity (A) of Difluoromethyl Compounds This table presents data on the hydrogen bond acidity parameter (A), determined by ¹H NMR analysis, for a series of substituted difluoromethyl anisoles, illustrating the influence of the electronic nature of the substituent on the hydrogen bond donating capacity of the OCF₂H group. Data sourced from Zafrani et al., 2017.
| Compound (Substituent X on Anisole Ring) | Hydrogen Bond Acidity (A) |
| p-NO₂ | 0.126 |
| p-CN | 0.119 |
| p-CF₃ | 0.116 |
| m-NO₂ | 0.118 |
| m-CF₃ | 0.112 |
| p-Cl | 0.104 |
| H | 0.098 |
| p-CH₃ | 0.094 |
Lipophilicity, typically quantified as the partition coefficient (log P), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl group is often termed a "lipophilic hydrogen bond donor," suggesting it increases lipophilicity when replacing a hydrogen atom. nih.govalfa-chemistry.com However, its effect is more nuanced and context-dependent. beilstein-journals.org
Table 2: Experimental Lipophilicity Changes (Δlog P) Upon CH₃ to CF₂H Substitution This table shows the experimental change in the water-octanol partition coefficient (log P) when a methyl group is replaced by a difluoromethyl group in a series of substituted anisoles. The values demonstrate that the effect on lipophilicity is dependent on the electronic nature of the other substituents on the aromatic ring. Data sourced from Zafrani et al., 2017.
| Substituent (X) | Δlog P (log P[XCF₂H] - log P[XCH₃]) |
| p-NO₂ | -0.09 |
| p-CN | -0.02 |
| p-CF₃ | 0.03 |
| m-CF₃ | 0.18 |
| p-Cl | 0.23 |
| H | 0.28 |
| p-CH₃ | 0.33 |
Development of Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) from Difluoromethylated Precursors
The synthesis of polycyclic aromatic hydrocarbons (PAHs) with fluorine atoms at specific, pre-determined positions—so-called "pinpoint-fluorinated" PAHs (F-PAHs)—is of great interest for applications in materials science, particularly for organic semiconductors. nii.ac.jp One established strategy for synthesizing F-PAHs involves the Friedel–Crafts-type cyclization of various fluoroalkenes, which can be catalyzed by Lewis acids or transition metals like palladium(II). nii.ac.jpoup.com These methods construct the fluorinated aromatic ring system from acyclic or less complex precursors.
An alternative, though less explored, conceptual approach involves the transformation of existing functional groups on a PAH scaffold. While the direct conversion of a difluoromethyl group on an aromatic ring into a C-F bond is not a conventional synthetic route, the CF₂H group can serve as a precursor in other contexts. For example, the deprotonation of an Ar-CF₂H moiety can generate a nucleophilic Ar-CF₂⁻ species, which can then be used to construct more complex fluorinated molecules. The development of methodologies to leverage difluoromethylated naphthalenes, such as this compound, as precursors for more elaborately fluorinated PAH systems represents a potential area for synthetic innovation. Such strategies could offer new pathways to novel F-PAHs with unique electronic properties. oup.comnih.gov
Challenges and Innovations in Site-Selective Fluorination Methodologies
The precise introduction of fluorine atoms onto aromatic scaffolds like naphthalene (B1677914) presents significant synthetic challenges. exlibrisgroup.comresearchgate.net The direct C–H fluorination of an unactivated aromatic C–H bond is difficult due to the bond's high strength and the need to control regioselectivity, especially in complex molecules with multiple potential reaction sites. Traditional methods often require harsh conditions or pre-functionalization of the substrate, limiting their scope and applicability in late-stage synthesis. cas.cnspringernature.com
Recent years have seen remarkable progress in overcoming these challenges through the development of advanced catalytic systems. cas.cn Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the site-selective C–H functionalization of naphthalenes. exlibrisgroup.comresearchgate.net These reactions often employ a directing group on the substrate to guide the catalyst to a specific C–H bond, thereby ensuring high regioselectivity.
Furthermore, photocatalysis has emerged as a powerful tool for C–H fluorination and for the introduction of difluoromethyl groups under mild conditions. researchgate.netmdpi.comnih.gov These methods utilize light to generate reactive radical species that can engage in C–H activation pathways. For a molecule like this compound, these innovative methodologies are critical. Developing catalytic systems that can selectively fluorinate one of the remaining C–H bonds on the naphthalene ring would provide access to a new range of polyfluorinated derivatives with potentially enhanced properties.
Future Directions in Organofluorine Chemistry Research for this compound
The unique substitution pattern of this compound makes it a valuable platform for further exploration in organofluorine chemistry. Future research is likely to focus on harnessing its structure to develop novel materials and bioactive compounds, driven by innovations in synthetic methodology.
A primary direction for future research will be the development of novel catalytic systems to further functionalize the this compound core. The focus will be on achieving even higher levels of efficiency and site-selectivity. mpg.demdpi.com This includes:
Late-Stage C–H Functionalization: Designing catalysts that can selectively activate and transform the remaining C–H bonds on the naphthalene ring. This would allow for the rapid generation of a library of derivatives without the need for de novo synthesis.
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the difluoromethyl group or other parts of the molecule, which is crucial for creating new chiral fluorinated building blocks. nih.gov
Dual-Catalytic Systems: Exploring synergistic catalytic cycles, such as combining transition metal catalysis with photoredox catalysis, to enable transformations that are not possible with a single catalyst. mdpi.com Such systems could unlock new reaction pathways for the difluoromethylation or further fluorination of complex aromatic systems. rsc.org
By advancing these catalytic strategies, researchers can expand the chemical space accessible from this compound, paving the way for the discovery of next-generation pharmaceuticals, agrochemicals, and functional materials. cas.cn
Development of Sustainable and Environmentally Benign Synthetic Pathways
The growing emphasis on green chemistry has spurred significant research into developing more sustainable methods for the synthesis of organofluorine compounds, including fluorinated naphthalenes. dovepress.com Traditional fluorination processes often rely on hazardous reagents, high-boiling point solvents that are difficult to remove, and energy-intensive conditions, leading to substantial environmental impact and waste generation. researchgate.netrsc.org Consequently, the development of environmentally benign pathways for compounds like this compound is a key focus in modern synthetic chemistry.
A primary strategy in greening the synthesis of fluorinated aromatics is the elimination of toxic, high-boiling point solvents such as dimethylsulfoxide (DMSO). rsc.org Research has demonstrated the potential of solvent-free, or mechanochemical, protocols for aromatic nucleophilic fluorination. researchgate.netrsc.org These solid-state reactions, often utilizing cost-effective reagents like potassium fluoride (B91410) combined with quaternary ammonium (B1175870) salts, can proceed rapidly under ambient conditions without the need for inert atmospheres. rsc.org This approach significantly reduces the environmental footprint by eliminating solvent waste, which can account for a large percentage of the waste from pharmaceutical ingredient synthesis. researchgate.net
Another promising avenue is the use of water as a reaction medium. For a long time, fluorination chemistry was considered incompatible with aqueous conditions. rsc.org However, recent advancements have shown that various fluorination reactions, including electrophilic, radical, and nucleophilic transformations, can be successfully performed in water as a solvent or co-solvent. rsc.org This merger of "untamed" fluorine and "mild" water represents a significant step forward for green chemistry in this field. rsc.org
The choice of fluorinating agent is also critical. Traditional reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF) are hazardous. dovepress.com Modern green chemistry seeks alternatives. For instance, fluoroform (CHF₃) is being explored as an ideal, atom-economical reagent for difluoromethylation reactions. rsc.org While its low reactivity presents challenges, continuous flow protocols are being developed to utilize this reagent effectively for direct Cα-difluoromethylation. rsc.org
Applying these principles to the synthesis of this compound could involve a multi-step process starting from a suitable naphthalene precursor. A hypothetical green pathway might involve a solid-state nucleophilic fluorination to introduce the fluorine atom onto the naphthalene ring, followed by a transition-metal-catalyzed difluoromethylation using a greener difluoromethyl source under aqueous or solvent-free conditions.
| Parameter | Traditional Pathway | Sustainable Pathway |
|---|---|---|
| Solvents | High-boiling, toxic solvents (e.g., DMSO, DMF) | Solvent-free (Mechanochemistry), Water, or Green Solvents (e.g., perfluorodecalin) dovepress.comrsc.orgrsc.org |
| Fluorinating Agents | Hazardous reagents (e.g., HF, SbF₃, F-TEDA-BF₄) dovepress.comresearchgate.net | Potassium Fluoride (KF), Fluoroform (CHF₃) rsc.orgrsc.org |
| Reaction Conditions | High temperatures, inert atmospheres required | Ambient temperature and pressure, open-air conditions rsc.org |
| Waste Generation | High E-factor, significant solvent and reagent waste | Low E-factor, minimal waste, easier product isolation researchgate.net |
| Energy Consumption | High energy input for heating and maintaining inert conditions | Lower energy input, mechanochemical energy or catalysis at ambient temperatures rsc.org |
Precision Synthesis of Stereoselective Difluoromethylated Naphthalene Derivatives
While this compound itself is an achiral molecule, the introduction of a difluoromethyl group onto a prochiral naphthalene derivative can generate a stereocenter. The synthesis of such chiral difluoromethylated compounds is of significant interest in medicinal chemistry, as the CF₂H group can act as a bioisostere of hydroxyl or thiol groups, influencing the molecule's binding properties and metabolic stability. scispace.com However, the stereoselective installation of a difluoromethyl group presents considerable synthetic challenges. nih.gov
Recent advances in asymmetric catalysis have provided powerful tools for the precision synthesis of chiral difluoromethylated molecules. nih.gov These methods often rely on transition-metal catalysis, where chiral ligands control the stereochemical outcome of the reaction. For instance, copper and rhodium complexes are prominent in enantioselective difluoromethylation reactions. nih.govnih.gov
One strategy involves the enantioselective Michael addition of a difluoromethyl nucleophile to a suitable acceptor. Chiral phosphoramidite-copper catalysts have been successfully employed for the difluoromethylation of arylidene Meldrum's acids, achieving high yields and excellent enantioselectivity. researchgate.net This approach could be adapted to naphthalene-based substrates. Another powerful method is the rhodium-catalyzed asymmetric enyne cycloisomerization, which can construct chiral difluoromethylated cyclopropane (B1198618) derivatives with high atom economy and excellent enantioselectivity (up to 99% ee). nih.gov While focused on cyclopropanes, the underlying principles of catalyst control could be applied to other scaffolds.
Biocatalysis offers another promising route. Engineered enzymes, such as myoglobins, have been used to catalyze the reaction between diazo reagents and difluoromethyl-substituted alkenes, demonstrating high turnover numbers and enantioselectivities. nih.govnih.gov Furthermore, reagent-controlled approaches, using chiral auxiliaries or reagents like chiral difluoromethyl phenyl sulfoximine, have been developed for the stereoselective nucleophilic difluoromethylation of imines to produce α-difluoromethyl amines with high efficiency. mdpi.com
The application of these methods to naphthalene derivatives would enable the synthesis of a wide range of novel, enantioenriched compounds derived from this compound, opening new avenues for drug discovery and materials science. The choice of catalyst and ligand system is crucial for achieving high stereocontrol.
| Catalyst System | Reaction Type | Typical Substrates | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphine (B1218219) Ligand / [Cu(CH₃CN)₄]PF₆ | Desymmetric Difluoromethylation | Cyclopropenes | Up to 92% | nih.gov |
| Dirhodium(II) Complexes (e.g., Rh₂(S-BTPCP)₄) | Asymmetric Enyne Cycloisomerization | 1,6-Enynes | Up to 99% | nih.govnih.gov |
| Chiral Phosphoramidite / Copper Catalyst | Enantioselective Michael Addition | Arylidene Meldrum's Acids | High | researchgate.net |
| Engineered Myoglobins | Biocatalytic Cyclopropanation | Difluoromethyl-substituted alkenes | High | nih.gov |
| (S)-Difluoromethyl Phenyl Sulfoximine | Reagent-Controlled Nucleophilic Addition | Ketimines | High diastereoselectivity | mdpi.com |
Q & A
Q. What synthetic methodologies are effective for laboratory-scale preparation of 1-(Difluoromethyl)-4-fluoronaphthalene?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or fluorination strategies. For example, difluoromethyl groups can be introduced via electrophilic substitution using reagents like ClCFH or BrCFH in the presence of Lewis acids (e.g., AlCl) . Subsequent fluorination at the 4-position may employ Balz-Schiemann reactions (using fluoroboric acid and NaNO) or direct fluorination with Selectfluor™. Key challenges include regioselectivity and minimizing polyhalogenation byproducts. Purification often requires column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming fluorine substitution patterns. For instance, the difluoromethyl group () shows a triplet near -110 to -120 ppm, while aromatic fluorine resonates at -105 to -115 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 192.0425 for CHF).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects trace impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Lipophilicity : LogP values (estimated via shake-flask or computational tools like MarvinSketch) guide solubility in organic solvents (e.g., DMSO for stock solutions).
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C for most fluorinated naphthalenes) .
- UV-Vis Absorbance : Absorption maxima near 270–290 nm (π→π* transitions) enable concentration determination via spectrophotometry .
Advanced Research Questions
Q. How do the difluoromethyl and fluorine substituents influence the metabolic stability and bioactivity of naphthalene derivatives?
- Methodological Answer :
- Metabolic Stability : The group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s electronegativity, as shown in comparative studies with non-fluorinated analogs .
- Bioactivity : Fluorine enhances binding affinity via polar interactions (e.g., hydrogen bonding with target proteins) and alters molecular conformation. For example, fluorine’s steric and electronic effects can improve IC values in enzyme inhibition assays .
- Experimental Validation : Use hepatocyte microsomal assays (human/rat) to measure half-life () and LC-MS/MS to identify metabolites .
Q. What experimental models are suitable for assessing the in vivo toxicity of this compound?
- Methodological Answer :
- Rodent Models : Rats (Sprague-Dawley) or mice (C57BL/6) are exposed via inhalation, oral gavage, or dermal routes. Monitor systemic effects (e.g., hepatic enzymes ALT/AST for liver toxicity, serum creatinine for renal function) .
- Biomarkers : Quantify urinary naphthalene metabolites (e.g., 1-naphthol) via GC-MS. Histopathology of lung, liver, and kidney tissues identifies organ-specific damage .
- Dose-Response Studies : Apply OECD Test Guidelines (e.g., TG 420 for acute toxicity, TG 451 for carcinogenicity) to establish NOAEL (No Observed Adverse Effect Level) .
Q. How can computational chemistry optimize the design of fluorinated naphthalene derivatives for targeted drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Fluorine’s van der Waals radius (1.47 Å) and partial charges influence binding poses .
- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models with descriptors like Hammett σ constants for fluorine substituents. Validate with in vitro assays (e.g., IC against cancer cell lines) .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous and lipid environments to predict membrane permeability .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported toxicity data for fluorinated naphthalenes?
- Methodological Answer :
- Source Analysis : Cross-reference studies from authoritative databases (e.g., NIST, ATSDR) and prioritize peer-reviewed journals over preprints .
- Experimental Replication : Reproduce conflicting results under controlled conditions (e.g., identical exposure routes, species/strain consistency).
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like dose, duration, and solvent carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
